molecular formula C18H23N3O4 B5524784 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide

Cat. No. B5524784
M. Wt: 345.4 g/mol
InChI Key: CGBMCMYUCZDIQY-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that often exhibit significant biological activity, including potential anticancer properties. These compounds are characterized by the presence of complex structures that include dimethoxyphenyl and dimethyl-2-oxopyrimidinyl groups, suggesting a potential for diverse chemical behavior and biological interactions.

Synthesis Analysis

Synthesis typically involves multi-step reactions starting from basic precursors like ethyl 2-(2-isopropylphenoxy) acetic acid, with subsequent reactions including acetylation, ethylation, and condensation steps to introduce the specific functional groups required for the target molecule (Sharma et al., 2018). Advanced techniques such as molecular docking analysis are often employed to predict the interaction of synthesized compounds with biological targets, aiding in the design of molecules with desired biological activities.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray crystallography, which reveals detailed information about the crystal system, unit cell parameters, and the type of intermolecular hydrogen bonds. Such analysis provides insights into the molecular conformation and potential reactivity of the compound (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds in this class can participate in a variety of chemical reactions, including nucleophilic attacks and cyclization processes mediated by specific conditions or catalysts. These reactions are critical for the synthesis of complex molecules with potential pharmacological applications (Chikaoka et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure. Compounds with similar structures have been found to crystallize in specific crystal systems, with detailed parameters providing insights into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for bioactivity, are influenced by the functional groups present in the molecule. Studies on related compounds have revealed their potential as inhibitors of biological targets, suggesting a method for assessing the biological activity of new compounds (Gangjee et al., 2003).

Scientific Research Applications

Synthesis and Structural Characterization

  • One study detailed the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This research highlighted the synthetic pathway of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide, providing insights into the formation of complex structures from simpler precursors (Shiho Chikaoka et al., 2003).

Potential Biological Activities

  • Antimicrobial Activity : A series of compounds synthesized using 2-Chloro-6-ethoxy-4-acetylpyridine as a starting material, including pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrated antimicrobial properties . This study contributes to the understanding of the biological activities of structurally related compounds, suggesting their potential as antimicrobial agents (Aisha Hossan et al., 2012).

  • Anticancer Drug Synthesis : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through molecular docking analysis targeting the VEGFr receptor. Although this compound differs from the specific chemical of interest, the methodology and analytical techniques used are relevant for exploring the anticancer potential of similar compounds (G. Sharma et al., 2018).

  • Radiosynthesis for Imaging : The synthesis of [18F]PBR111 , a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the application of related compounds in the development of diagnostic tools for neurological diseases. This research showcases the use of specific acetamide derivatives in the field of medical imaging (F. Dollé et al., 2008).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-9-13(2)21(18(23)20-12)11-17(22)19-8-7-14-5-6-15(24-3)16(10-14)25-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBMCMYUCZDIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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